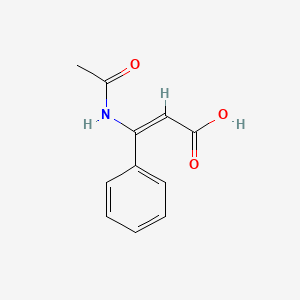

3-Acetamido-3-phenylacrylic acid

Description

Contextualization within Dehydroamino Acid Derivatives and Related Organic Scaffolds

Dehydroamino acids are a special class of unsaturated amino acids that are not directly encoded by DNA but are formed through post-translational modifications. wikipedia.org They are characterized by a carbon-carbon double bond, which makes them highly reactive and versatile building blocks in organic synthesis. wikipedia.orgrsc.org These compounds are precursors for the synthesis of many unnatural amino acids and are integral structural components of numerous biologically active peptides. nih.gov

The synthesis of dehydroamino acid derivatives can be achieved through various methods, including the condensation of cinnamic acid derivatives with acetamide. More advanced and efficient procedures, such as those involving the E2 elimination of carbonate derivatives of serine and threonine, have been developed to produce these compounds in high yields with minimal side reactions. nih.gov The development of such synthetic methods is a significant area of research, as it provides access to key precursors for creating structurally interesting and functionally diverse peptides. nih.govacs.org

Significance in Advanced Organic Synthesis and Precursor Roles in Medicinal Chemistry

The true significance of 3-Acetamido-3-phenylacrylic acid lies in its role as a precursor in the synthesis of a wide array of bioactive molecules. A chemical precursor is a compound that participates in a chemical reaction that produces another compound. ravimiamet.ee The structural framework of this compound, featuring a phenyl group, a double bond, and a carboxylic acid group, allows for extensive modification, making it a valuable starting material for creating derivatives with potential therapeutic applications. nih.gov

Research has shown that derivatives of this compound can be synthesized to target a range of biological activities. For instance, it serves as a precursor for molecules with antifungal, antiviral, and anti-platelet aggregation properties. Its derivatives have been investigated for their potential as anticancer agents and for their activity against Mycobacterium tuberculosis by interfering with essential metabolic pathways. ukm.my The ability to modify the phenyl ring or the acrylic acid chain allows for the fine-tuning of pharmacological properties.

The versatility of cinnamic acid and its derivatives, including this compound, has been widely explored. These compounds have been reported to possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov The modification of the cinnamic acid skeleton has led to the development of hybrids with enhanced biological efficacy, such as those designed to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.gov

Below is a table summarizing key properties and research findings related to this compound and its derivatives:

| Property/Finding | Description |

| Molecular Formula | C₁₁H₁₁NO₃ biosynth.comchemspider.com |

| Molecular Weight | 205.21 g/mol biosynth.com |

| Chemical Class | Dehydroamino Acid Derivative wikipedia.orgrsc.org |

| Synthetic Routes | Condensation of cinnamic acid derivatives with acetamide; E2 elimination from serine/threonine derivatives. nih.gov |

| Medicinal Chemistry Role | Precursor for bioactive molecules including antifungal, antiviral, and anti-platelet aggregation agents. |

| Research Applications | Investigated for antituberculosis and anticancer activities. ukm.my Used in the synthesis of novel peptides and unnatural amino acids. nih.govcore.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-acetamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBDEJVYLGPZKS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetamido 3 Phenylacrylic Acid and Its Analogs

Established Conventional Synthetic Routes

Conventional methods for synthesizing 3-Acetamido-3-phenylacrylic acid often rely on readily available precursors and well-established chemical transformations. These routes are valued for their reliability and scalability.

Synthesis from Phenylalanine and Tyrosine Metabolites

The synthesis of α,β-dehydroamino acids, including this compound, can be initiated from natural amino acids like phenylalanine and tyrosine. A primary strategy involves the enzymatic deamination of L-phenylalanine to produce trans-cinnamic acid, a key intermediate. nih.govnih.gov This reaction is catalyzed by Phenylalanine Ammonia (B1221849) Lyases (PALs), which are efficient biocatalysts for this transformation. nih.govfrontiersin.org Once cinnamic acid is formed, it can be further functionalized to yield the target compound.

Another approach starts with the conversion of phenylalanine to phenyllactic acid through a double SN2 substitution reaction, which proceeds with a net retention of configuration. aurco.org While this produces a hydroxyl group instead of an acetamido group at the α-position, the underlying carbon skeleton is correctly assembled for subsequent modifications. The process begins with the diazotization of phenylalanine, converting the amino group into an effective leaving group (N₂). This is followed by a rapid intramolecular substitution to form a strained lactone intermediate, which then undergoes intermolecular substitution to yield phenyllactic acid. aurco.org

The biosynthesis of various natural products also provides pathways that generate cinnamic acid derivatives from tyrosine. For instance, the biosynthesis of eugenol (B1671780) starts with the conversion of L-tyrosine to p-coumaric acid by the enzyme tyrosine ammonia lyase (TAL). wikipedia.org This intermediate can then be channeled into synthetic routes leading to the desired acetamidoacrylic acid structure.

Transformations Involving Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are pivotal starting materials for synthesizing this compound due to their structural similarity. nih.govjocpr.com The most direct transformations involve the functionalization of the carboxyl and alkenyl groups of the cinnamic acid backbone. beilstein-journals.org

Amidation of the carboxyl group of cinnamic acid is a common strategy. Various reagents can facilitate this conversion. For example, coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) can activate the cinnamic acid to form an acyl thioester, which then readily reacts with an amine source. beilstein-journals.org Other methods include the use of phosphorus trichloride (B1173362) (PCl₃) or pentafluoropyridine (B1199360) (PFP) as activating agents for the amidation process. beilstein-journals.org The synthesis of various cinnamic acid amides has been demonstrated through these routes, providing a template for producing the acetamido functionality. nih.gov

Enzymatic methods also offer a green alternative for creating cinnamic acid derivatives. For example, Novozym 435, an immobilized lipase, has been used to catalyze the synthesis of various cinnamic acid esters. jocpr.comnih.gov While this demonstrates esterification, similar enzymatic strategies can be adapted for amidation reactions. Phenylalanine aminomutase (PAM) has been shown to catalyze the addition of ammonia across the double bond of cinnamic acid derivatives, offering a direct route to β-amino acids, which are structurally related to the target compound. rug.nl

Approaches utilizing Dehydroamino Acid Esters

Dehydroamino acid esters, particularly (Z)-2-acetamido cinnamate (B1238496) esters, are immediate precursors to this compound and its derivatives. These compounds are frequently used as substrates in asymmetric hydrogenation to produce chiral amino acids. nih.gov The synthesis of these dehydroamino acid esters often starts from simpler materials. A common method is the Erlenmeyer-Azlactone synthesis, where an N-acylglycine is condensed with an aromatic aldehyde (in this case, benzaldehyde) in the presence of acetic anhydride (B1165640) and a base. The resulting azlactone is then hydrolyzed or alcoholyzed to give the desired dehydroamino acid or its ester.

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol is paramount in the synthesis of amino acid derivatives, as biological activity is often specific to a single enantiomer. Asymmetric synthesis of this compound analogs focuses on creating a specific stereoisomer with high enantiomeric purity.

Catalytic Enantioselective Hydrogenation Systems

Catalytic enantioselective hydrogenation is a powerful and widely used method for the asymmetric synthesis of chiral amino acids from prochiral enamides like this compound or its esters. acs.org This process involves the addition of hydrogen across the double bond of the substrate, guided by a chiral transition metal catalyst, most commonly based on rhodium or iridium. acs.orgnih.gov The choice of the chiral ligand bound to the metal center is critical for achieving high enantioselectivity. nih.gov

Rhodium complexes bearing chiral bisphosphine ligands are the most extensively studied and successful catalysts for the asymmetric hydrogenation of enamides. acs.org The mechanism of this reaction has been the subject of detailed computational and experimental studies to elucidate the origins of enantioselectivity. acs.orgacs.org

The catalytic cycle is generally understood to proceed through the following key steps: acs.orgyoutube.com

Substrate Coordination: The enamide substrate coordinates to the chiral rhodium(I) catalyst. With a bidentate phosphine (B1218219) ligand, the substrate can bind in two possible diastereomeric orientations, forming a square planar complex. acs.org The relative stability of these diastereomeric complexes can influence the final stereochemical outcome.

Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center via a molecular hydrogen complex, followed by oxidative addition to form a rhodium(III) dihydride species. acs.orgacs.org

Migratory Insertion (Stereodifferentiating Step): One of the hydride ligands migrates from the rhodium center to one of the carbons of the coordinated double bond, forming a rhodium-alkyl hydride intermediate. This migratory insertion step is often the turnover-limiting and stereodifferentiating step of the catalytic cycle. acs.org The chiral environment created by the ligand dictates which face of the double bond is hydrogenated and thus determines the configuration of the newly formed stereocenter.

Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst. youtube.com This final step is typically irreversible and drives the reaction forward. acs.org

Computational studies have shown that for many rhodium-catalyzed enamide hydrogenations, the formation of the dihydride intermediate is rapid and reversible, while the subsequent migratory insertion has a higher activation barrier and is therefore rate-determining. acs.org The enantioselectivity arises from the difference in the activation energies of the migratory insertion transition states leading to the (R) and (S) products. The interaction between the substrate and the chiral ligand in these transition states is the key to stereodifferentiation.

| Catalyst System Component | Role in Hydrogenation |

| Rhodium(I) Precursor | The central metal atom that activates H₂ and binds the substrate. |

| Chiral Bisphosphine Ligand | Creates the chiral environment necessary to differentiate between the two faces of the prochiral substrate, inducing enantioselectivity. |

| Enamide Substrate | The prochiral molecule (e.g., a derivative of this compound) that is hydrogenated. |

| Hydrogen (H₂) Gas | The source of hydrogen atoms for the reduction. |

Research has also explored the role of non-covalent interactions, such as hydrogen bonding between the ligand and the substrate, in enhancing stereoselectivity. For instance, ligands like PhthalaPhos, which contain a diamide (B1670390) group capable of hydrogen bonding, have shown outstanding performance in the rhodium-catalyzed hydrogenation of dehydroamino esters. nih.gov These interactions can help to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to higher enantiomeric excess.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are also effective for the asymmetric hydrogenation of enamides, offering an alternative to iridium and rhodium systems. The development of new ruthenium catalysts has expanded the scope of this transformation to include various classes of enamides. nih.gov

The asymmetric hydrogenation of trisubstituted enamides using ruthenium catalysts has been a focus of research. nih.gov While rhodium catalysts have often been the preferred choice for many enamide substrates, ruthenium catalysts have shown promise, particularly for specific substrate classes. The choice of chiral ligand is paramount in achieving high enantioselectivity with ruthenium catalysts. For instance, in the hydrogenation of cyclic enamides, while iridium catalysts with MaxPHOX ligands currently show the highest selectivity, ruthenium systems have also been extensively studied. nih.gov

The following table summarizes representative results for the ruthenium-catalyzed asymmetric hydrogenation of enamides, highlighting the influence of the ligand and substrate structure on the reaction outcome.

| Substrate | Chiral Ligand | Catalyst | Solvent | Pressure (bar) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| N-(3,4-dihydronaphthalen-2-yl)acetamide | (R)-MeO-BIPHEP | [Ru(cod)(2-methylallyl)2] / HBF4 | MeOH | 10 | 98 | R |

| (Z)-Methyl 2-acetamido-3-phenylpropenoate | (S,S)-Et-DuPhos | [Ru(cod)Cl2] | MeOH | 4 | >99 | S |

| (E)-Methyl 2-acetamido-3-phenylpropenoate | (S,S)-Et-DuPhos | [Ru(cod)Cl2] | MeOH | 4 | 95 | S |

Enantioconvergent Strategies in Olefin Reduction for Chiral Amides

A significant challenge in asymmetric hydrogenation is that the E and Z isomers of a prochiral olefin often yield opposite enantiomers of the product, a phenomenon known as enantiodivergence. rsc.org This necessitates the use of geometrically pure starting materials. Enantioconvergent hydrogenation strategies overcome this limitation by converting a mixture of E/Z isomers into a single enantiomer of the product. rsc.orgrsc.org

As previously mentioned in the context of iridium catalysis, N,P-iridium complexes have been shown to effectively catalyze the enantioconvergent hydrogenation of E/Z mixtures of trisubstituted enamides. acs.org This process can proceed through two main pathways: fast E/Z isomerization followed by kinetic resolution, or a chelation-controlled mechanism where both isomers are hydrogenated to the same enantiomer. acs.org

Rhodium catalysts have also demonstrated enantioconvergent behavior. For example, Rh-DuPHOS catalysts can hydrogenate both (Z)- and (E)-isomeric enamides to the same product enantiomer with high enantiomeric excess. rsc.org This ability to handle isomeric mixtures streamlines the synthetic process by avoiding the need for separation of olefin isomers. rsc.orgrsc.org The development of such enantioconvergent systems represents a significant step towards more practical and efficient asymmetric synthesis of chiral amides.

Control of Stereochemistry in Amino Acid Conjugate Syntheses

The synthesis of peptides and other amino acid conjugates containing non-natural residues derived from this compound requires precise control of stereochemistry. One approach involves the stereoselective synthesis of β-substituted α,β-diamino acids. This can be achieved through highly diastereoselective 1,4-conjugate additions of nitrogen nucleophiles to chiral bicyclic dehydroalanines. This method is notable for proceeding in high yields at room temperature without the need for a catalyst or base. diva-portal.org

Another strategy focuses on generating the α,β-dehydroamino acid (ΔAA) moiety after the precursor has been incorporated into a peptide chain. This "post-installation" elimination approach avoids the often-problematic synthesis and coupling of ΔAA-containing dipeptide building blocks. rsc.org For instance, a threonine residue within a peptide can be dehydrated to form a Z-dehydroaminobutyric acid (Z-ΔAbu) residue using reagents like EDC/CuCl. rsc.org However, the success of this method is substrate-dependent, as the formation of Z-ΔPhe via similar dehydration methods has proven unsuccessful. rsc.org The stereochemistry of the resulting double bond (E or Z) is a critical aspect of this strategy. The α,β-double bond significantly influences the peptide's conformation. nih.gov

Diastereoselective and Atroposelective Synthesis Methodologies

The synthesis of analogs of this compound with multiple stereocenters necessitates the use of diastereoselective and, in some cases, atroposelective methods. The creation of β-branched amino acids is particularly challenging due to the need to control two contiguous stereocenters. acs.org

Diastereoselective Synthesis: Biocatalytic dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the diastereoselective synthesis of β-branched aromatic amino acids. acs.org This method utilizes transaminase enzymes to convert α-ketoacid substrates into the desired L-amino acid product with high diastereo- and enantioselectivity. acs.org Chemical methods for diastereoselective synthesis often rely on chiral auxiliaries or stereoselective conjugate additions.

Atroposelective Synthesis: Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of axially chiral amides, a type of atropisomer, has garnered significant attention. Palladium-catalyzed dynamic kinetic asymmetric aminocarbonylation of racemic heterobiaryl triflates is an efficient method for producing axially chiral amides with high enantioselectivity. nih.gov This enantioconvergent process relies on the epimerization of a cyclopalladium intermediate, with the chiral ligand controlling the configuration of the final product. nih.gov

Modern Synthetic Techniques and Reagent Applications

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to various transformations relevant to the synthesis of this compound and its derivatives.

The synthesis of enamines and enaminones, which share the enamide structural motif, can be significantly expedited using microwave irradiation. rsc.org Notably, these reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry. rsc.org Microwave heating has also been employed in the synthesis of unnatural amino acids, demonstrating its utility in the rapid assembly of these important building blocks from readily available starting materials. Furthermore, the synthesis of dehydroamino acid derivatives has been achieved using microwave-assisted methods. For instance, the dehydrogenative coupling of alcohols and amines to form imines, a related transformation, can be efficiently catalyzed by CoCl2 under microwave irradiation without the need for complex ligands. The application of microwave technology can be particularly advantageous for reactions that are sluggish under conventional heating, such as certain cycloadditions involving dehydroamino acid derivatives.

| Reaction Type | Starting Materials | Conditions | Product Type | Key Advantages |

|---|---|---|---|---|

| Enaminone Synthesis | β-Dicarbonyl compounds, Amines | Microwave, Solvent-free | Enaminones | Reduced reaction time, High yields, Green conditions |

| Dehydrogenative Coupling | Benzyl alcohol, Aniline derivatives | Microwave, CoCl2 catalyst | E-Aldimines | Mild conditions, No complex ligands, Broad scope |

| Unnatural Amino Acid Synthesis | Diethyl 2-acetamidomalonate, Propargyl tosylate | Microwave | Racemic unnatural amino acids | Rapid assembly, High yields and purities |

Continuous Flow Chemistry for Derivatization

Continuous flow chemistry offers a powerful platform for the derivatization of complex molecules, providing enhanced control over reaction parameters, improved safety, and potential for streamlined multi-step syntheses. While specific literature on the continuous flow synthesis of this compound itself is not extensively detailed, the principles are readily applicable. Telescoped continuous flow processes have been successfully developed for the enantioselective synthesis of chiral 1-aryl-1,3-diols, which are valuable pharmaceutical building blocks. nih.gov

This approach often involves immobilizing a catalyst, such as a chiral phosphoric acid, in a packed-bed reactor. nih.gov Reagents are then continuously passed through the reactor, allowing for efficient conversion without the need for batch workup between steps. A subsequent in-line step, such as an epoxidation, can be integrated to further functionalize the molecule. nih.gov Applying this concept to this compound, one could envision a flow system where the carboxylic acid is first activated and then reacted with a variety of nucleophiles in a subsequent reactor to generate a library of amide or ester derivatives. This method provides a robust and efficient alternative to traditional batch processing, particularly for generating analogs for screening purposes. nih.gov

Reagent-Mediated Carboxyl and Amide Functionalization

The functionalization of the carboxyl and amide groups of this compound is central to the synthesis of its derivatives. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack.

Phosphorus-Based Reagents (e.g., PPh₃/I₂, PCl₃)

Phosphorus-based reagents are widely used for the activation of carboxylic acids. They function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting reactions with weak nucleophiles like amines.

The combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) is an effective system for the direct conversion of carboxylic acids into amides. nih.govnih.gov The reaction proceeds through a highly reactive acyloxyphosphonium species, which serves as the key acylating intermediate. rsc.org The sequence of reagent addition is critical to the outcome; adding the base (e.g., triethylamine) last, after the phosphine, iodine, amine, and carboxylic acid have been mixed, leads to high yields of the desired amide with high chemoselectivity. rsc.org This method is applicable to a range of carboxylic acids and both primary and secondary amines. nih.gov The use of polymer-supported PPh₃ can simplify the purification process, making it suitable for creating diverse molecular libraries. nih.govnih.gov

Table 1: Amide Synthesis using PPh₃/I₂ System This interactive table summarizes typical reaction conditions for the amidation of various carboxylic acids.

| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | iPr₂NEt | CH₂Cl₂ | 1 | 95 | nih.gov |

| 4-Nitrobenzoic Acid | Benzylamine | iPr₂NEt | CH₂Cl₂ | 3 | 92 | nih.gov |

| Phenylacetic Acid | Morpholine | iPr₂NEt | CH₂Cl₂ | 1.5 | 96 | nih.gov |

| N-Boc-glycine | Benzylamine | iPr₂NEt | CH₂Cl₂ | 1 | 99 | rsc.org |

| Cyclohexanecarboxylic Acid | Aniline | iPr₂NEt | CH₂Cl₂ | 2 | 88 | nih.gov |

Phosphorus trichloride (PCl₃) is another valuable reagent, primarily used to convert carboxylic acids into highly reactive acyl chlorides. researchgate.netstackexchange.com This transformation is often promoted by a catalytic amount of iodine. sci-hub.se A key advantage of using PCl₃ is its high atom efficiency, as all three chlorine atoms can potentially be used for chlorination. stackexchange.com The resulting acyl chloride is a versatile intermediate that can readily react with various nucleophiles, including amines, to form amides. This method is robust and can be applied to both aromatic and aliphatic systems. researchgate.netsci-hub.se

Halogenated Pyridine/Triazine Derivatives (e.g., PFP, TCT)

Halogenated nitrogen heterocycles serve as powerful activating agents for amide bond formation.

Halogenated Pyridines: Pyridine-based reagents, particularly those with halogen substituents, can act as catalysts in transformations involving amides. For instance, 2-fluoropyridine (B1216828) has been shown to be an efficient Lewis base catalyst for the activation of halogenated secondary amides, enabling subsequent cyclization reactions. nih.gov This highlights the role of halogenated pyridines in enhancing the reactivity of the amide functional group itself.

Triazine Derivatives: 2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, and its derivatives are highly effective dehydro-condensing agents for amide synthesis. nih.gov Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitate the reaction between carboxylic acids and amines under mild conditions. nih.govresearchgate.net These triazine-based systems are advantageous because they can be used in both organic and aqueous solvents and their byproducts are generally non-toxic and easily removed. nih.gov The reaction mechanism involves the formation of a reactive triazinyl-activated ester, which is then readily displaced by an amine to form the amide bond. This method has been used to synthesize dipeptides without significant racemization. researchgate.net

Borane-Catalyzed Amidation

Boron-based catalysts have emerged as a mild and efficient alternative for the direct amidation of carboxylic acids, avoiding the need for stoichiometric activating agents.

Catalytic amounts of borane (B79455) derivatives can effectively promote the dehydrative coupling of carboxylic acids and amines. Ammonia-borane has been identified as an efficient pre-catalyst that works at a substoichiometric loading (e.g., 10 mol%). nih.govacs.org This methodology exhibits high functional group tolerance and often allows for product isolation without the need for chromatography. nih.gov The mechanism is thought to involve the in-situ generation of amine-boranes and the formation of various acyloxyboron species that act as the active acylating agents. acs.orgnih.gov More recently, aryl boranes like tris(pentafluorophenyl)borane (B72294) have been reported as highly effective catalysts for a broad range of substrates, including aromatic and aliphatic acids and amines, further demonstrating the industrial potential of this approach. acs.org

Table 2: Scope of Borane-Catalyzed Direct Amidation This interactive table illustrates the versatility of borane catalysts with different substrates.

| Catalyst System | Carboxylic Acid | Amine | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia-borane (10 mol%) | 4-Methoxybenzoic acid | Benzylamine | 99 | acs.org |

| Ammonia-borane (10 mol%) | Hexanoic acid | Piperidine | 99 | acs.org |

| B(C₆F₅)₃·H₂O (5 mol%) | Benzoic Acid | Aniline | 92 | acs.org |

| B(C₆F₅)₃·H₂O (5 mol%) | Phenylacetic Acid | Morpholine | 91 | acs.org |

| Boronic Acid Derivative | Adipic Acid | Benzylamine | 95 | acs.org |

Chemical Reactivity and Transformation of 3 Acetamido 3 Phenylacrylic Acid

Functional Group Transformations and Derivatizations

The strategic modification of the functional groups within 3-Acetamido-3-phenylacrylic acid is central to the synthesis of new chemical entities. These transformations can be targeted to the carboxylic acid, the amide linkage, or the carbon-carbon double bond.

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, and anhydride (B1165640) formation to produce a variety of derivatives.

The conversion of the carboxylic acid moiety of this compound to an ester can be achieved through several established synthetic routes. Standard acid-catalyzed esterification, involving reaction with an alcohol under acidic conditions, is a fundamental approach. However, to achieve higher yields and proceed under milder conditions, activation of the carboxylic acid is often preferred.

One common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically by using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. Another effective method is the Mitsunobu reaction, which allows for the esterification of cinnamic acid derivatives with alcohols, such as in the preparation of β-glycosides, via an SN2 substitution mechanism. beilstein-journals.org Furthermore, esterification can be mediated by reagents like cesium carbonate (Cs₂CO₃) and 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org

| Esterification Method | Reagents/Catalyst | Description |

| Acid-Catalyzed (Fischer) | Alcohol, Strong Acid (e.g., H₂SO₄) | Direct reaction with an alcohol, typically requiring heat. |

| Acyl Chloride Route | 1. Oxalyl Chloride or SOCl₂ 2. Alcohol, Base | Conversion to a highly reactive acyl chloride intermediate. |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Mild conditions, proceeds via an SN2 mechanism. beilstein-journals.org |

| Mediated Esterification | Alcohol, Cs₂CO₃, DMAP | Activation of the carboxylic acid for reaction with an alcohol. beilstein-journals.org |

This table presents common esterification pathways applicable to carboxylic acids of this type.

The carboxylic acid group can be readily transformed into an amide, a reaction of high importance in medicinal chemistry. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. More efficient methods rely on activating the carboxyl group.

A widely used technique is the conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with a primary or secondary amine to form the corresponding amide. beilstein-journals.org Transition metals have also been utilized to catalyze N-acylation reactions of cinnamic acid. beilstein-journals.org Additionally, catalyst systems such as N-formylpyrrolidine (FPyr) with trichlorotriazine (B8581814) (TCT) have been shown to facilitate the amidation of cinnamic acid derivatives. beilstein-journals.org

| Amidation Method | Reagents/Catalyst | Reaction Description |

| Acyl Chloride Route | 1. Oxalyl Chloride/SOCl₂ 2. Amine | Two-step process involving a reactive acyl chloride intermediate. beilstein-journals.org |

| Catalytic Amidation | Amine, FPyr/TCT | Catalytic system that activates the carboxylic acid for direct amidation. beilstein-journals.org |

| Transition-Metal Catalysis | Amine, Transition Metal Catalyst | Various transition metals can be employed to promote N-acylation. beilstein-journals.org |

This table outlines prevalent methods for the amidation of carboxylic acids like this compound.

This compound can be converted into an acid anhydride. Symmetrical anhydrides can be formed by dehydration, often using a strong dehydrating agent like acetic anhydride at elevated temperatures.

More commonly, mixed anhydrides are synthesized as reactive intermediates for further transformations. For instance, reaction with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methyl morpholine, generates a mixed carbonic anhydride. These activated species are highly effective acylating agents, reacting readily with nucleophiles like amines or alcohols to form amides and esters in high yields.

Amide Group Reactivity and Modifications

The acetamido group (–NHCOCH₃) in the molecule is generally stable but can undergo specific transformations. The most common reaction is hydrolysis, which cleaves the amide bond to yield 3-amino-3-phenylacrylic acid and acetic acid. This reaction is typically carried out under strong acidic or basic conditions with heating. libretexts.orgmasterorganicchemistry.com

Under acidic hydrolysis, the reaction is catalyzed by an acid like dilute hydrochloric acid, where water acts as the nucleophile. libretexts.orgyoutube.com The process involves protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. masterorganicchemistry.com Alkaline hydrolysis involves nucleophilic attack by a hydroxide (B78521) ion. libretexts.org

Deacetylation, the specific removal of the acetyl group, is a form of hydrolysis. While often discussed in biological contexts involving deacetylase enzymes, it can be achieved chemically under the hydrolytic conditions described above. plos.org The stability of the amide bond is crucial, and its cleavage generally requires more forcing conditions than the hydrolysis of an ester. masterorganicchemistry.comnih.gov

Olefinic Double Bond Transformations

The carbon-carbon double bond in this compound is susceptible to addition reactions. As an α,β-unsaturated carbonyl system, it can undergo conjugate additions, also known as Michael additions. In this type of reaction, nucleophiles add to the β-carbon of the double bond.

A variety of nucleophiles can participate in this transformation. For example, the aza-Michael addition involves the addition of an amine (primary or secondary) to the double bond. researchgate.netnih.gov Similarly, the thia-Michael addition involves the addition of a thiol. mdpi.com These reactions are often base-catalyzed and provide a route to more complex structures. For instance, the aza-Michael addition of a primary amine to an itaconate system (a similar unsaturated dicarboxylic acid) can be followed by an intramolecular cyclization to form pyrrolidone derivatives. nih.gov

Another significant transformation of the olefinic bond is hydrogenation. The double bond can be reduced to a single bond, saturating the acrylic acid backbone. This is typically achieved using hydrogen gas (H₂) and a metal catalyst, such as platinum, palladium, or rhodium. Asymmetric hydrogenation of a closely related substrate, (Z)-α-acetamidocinnamic acid methyl ester, has been successfully performed using a rhodium complex, yielding the saturated product with high enantioselectivity. rsc.org This indicates that the hydrogenation of this compound would likely lead to 3-Acetamido-3-phenylpropanoic acid.

| Reaction Type | Reagents | Product Type |

| Aza-Michael Addition | Primary or Secondary Amine, Base | β-Amino acid derivative researchgate.netnih.gov |

| Thia-Michael Addition | Thiol, Base | β-Thioether derivative mdpi.com |

| Hydrogenation | H₂, Metal Catalyst (e.g., Rh, Pd, Pt) | Saturated propanoic acid derivative rsc.org |

This table summarizes key transformations of the olefinic double bond in α,β-unsaturated systems.

Hydrogenation and Reduction Reactions

The hydrogenation of this compound and its derivatives is a key method for producing optically active amino acids. acs.orgresearchgate.net This process typically involves the addition of hydrogen across the double bond, leading to the formation of N-acetylphenylalanine. tcichemicals.comtaylorfrancis.com The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed.

Rhodium complexes containing chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of α-enamides like this compound. nih.govacs.orgorganic-chemistry.org For instance, rhodium catalysts with chiral bisphospholanes have demonstrated high enantioselectivity in the hydrogenation of dehydroamino acid derivatives. organic-chemistry.org Similarly, monodentate phosphoramidite (B1245037) ligands have been used in rhodium-catalyzed hydrogenations to achieve excellent enantiomeric excesses (ee) for both (E)- and (Z)-β-dehydroamino acid derivatives. nih.gov The choice between (E) and (Z) isomers can significantly impact reaction rates and optical yields, with Z isomers often exhibiting lower reactivity. acs.org

Beyond noble metals, catalysts based on first-row transition metals like cobalt have emerged as effective alternatives for the asymmetric hydrogenation of enamides. nih.govacs.org Cobalt complexes with chiral bidentate phosphine ligands have shown high yields and enantiomeric purities, especially in protic solvents like methanol (B129727) and ethanol. nih.govacs.org Mechanistic studies suggest that the reaction can proceed through various pathways, including redox and non-redox mechanisms, with the solvent playing a crucial role in stabilizing transition states. nih.govacs.org An efficient cobalt-catalyzed system has been developed for the convergent asymmetric hydrogenation of E/Z mixtures of enamides. bohrium.com

Organocatalytic methods have also been developed for the enantioselective hydrogenation of enamides, utilizing a dual-acid system composed of a chiral phosphoric acid and an achiral co-acid to achieve high yields and enantioselectivities. nih.gov

Table 1: Selected Catalytic Systems for Hydrogenation of this compound Derivatives

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium-monodentate phosphoramidites | (E)- and (Z)-β-(acylamino)acrylates | β-amino acid derivatives | up to 99% | nih.gov |

| Rhodium-IndolPhos complexes | Enamides, α-enol and α-enamido ester phosphonates | α, β2, and β3 amino acid derivatives | up to 99% | nih.gov |

| Cobalt-bis(phosphine) complexes | Enamides | Chiral amides | up to 94% | nih.gov |

| Chiral Phosphoric Acid/Acetic Acid | Enamides | Chiral amines | up to 99% | nih.gov |

| Rhodium-BisP* complex | Aryl- and alkyl-substituted enamides | Optically active amides | up to 99% | acs.org |

Isomerization Reactions (E/Z Interconversion)

The geometry of the double bond in this compound can exist in either the (E) or (Z) configuration. chemspider.comresearchgate.net The interconversion between these isomers is a significant aspect of its chemistry. The (Z)-isomer is often more readily accessible synthetically. nih.gov

Photoisomerization is a common method to induce the conversion from the (Z) to the (E) isomer. nih.gov For example, Ac-(Z)-δPhe-NHMe, a derivative, can be photoisomerized to its (E) counterpart. nih.gov The process can be influenced by various parameters, and the resulting isomers can be separated using techniques like crystallization and HPLC. nih.gov

Acid catalysis is another method known to facilitate Z → E isomerization in related stilbene (B7821643) derivatives, which share the phenyl-substituted double bond motif. nih.gov While strong acids are often required, milder conditions can sometimes be effective. nih.gov The mechanism of this isomerization can be influenced by sensitizer (B1316253) molecules in photochemical reactions. rsc.org

Catalytic Reactions and Coupling Chemistry

Palladium-catalyzed reactions, particularly the Heck reaction, are powerful tools for forming carbon-carbon bonds. Enamides, such as this compound derivatives, can participate in these reactions. sioc-journal.cn The Heck reaction of cyclic tertiary enamides has been used to synthesize pyrroline (B1223166) derivatives. sioc-journal.cn The regioselectivity and efficiency of these reactions can be enhanced by the choice of catalyst and additives, such as silver salts. sioc-journal.cn

Intramolecular Heck reactions of cyclic enamides have been employed to construct tetrasubstituted carbon centers, leading to spiro compounds. acs.org The enantioselectivity of these reactions can be controlled by using chiral ligands like (R)-BINAP, with the solvent playing a critical role in the degree of asymmetric induction. acs.org Oxidative Heck reactions have also been developed for the synthesis of highly substituted enamides. nih.govacs.org A palladium-catalyzed aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes has also been described, proceeding via a hybrid palladium-radical mechanism. nih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation and related couplings, are widely used for the formation of C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern catalytic systems operate under milder temperatures. researchgate.net

The Ullmann-type reaction can be applied to the N-arylation of various nitrogen-containing compounds, including amides. nih.gov The mechanism is believed to involve a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org Ligands can play a crucial role in the efficiency and selectivity of these copper-catalyzed transformations. nih.gov For instance, the Ullmann C-N coupling has been used in the synthesis of pacidamycin D, where a Z-oxyacyl enamide product was formed. nih.gov

Cobalt catalysts have gained prominence as a more sustainable alternative to precious metals for various chemical transformations, including hydrogenation reactions. nih.govacs.orgprinceton.edu As discussed in the hydrogenation section (3.1.3.1), cobalt complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of enamides. nih.govacs.orgprinceton.edu

The activation of the cobalt catalyst is a key step, and studies have shown that a single-electron reduction of a cobalt(II) precursor can generate the active cobalt(I) species. princeton.edu The reaction mechanism for cobalt-catalyzed enamide hydrogenation is complex and can be influenced by the substrate, ligand, and solvent, potentially proceeding through competing redox and non-redox pathways. nih.govacs.org This complexity highlights the intricate nature of catalysis with earth-abundant metals. nih.gov

Transition Metal-Catalyzed Processes

Manganese Pincer Catalyzed Alkenylation Reactions

The use of earth-abundant metals like manganese in catalysis is a growing area of chemical research, prized for its sustainability and cost-effectiveness compared to precious metals. hbni.ac.in Manganese pincer complexes, in particular, have emerged as robust catalysts for a variety of organic transformations, including challenging C-H activation and subsequent functionalization reactions. hbni.ac.inmsstate.eduelsevierpure.com

One notable application is the α-alkenylation of amides using alcohols, a reaction catalyzed by a manganese pincer complex. hbni.ac.in This process involves the direct coupling of an amide with an alcohol to form an α,β-unsaturated amide, liberating water and hydrogen gas as the only byproducts. hbni.ac.in The mechanism is believed to involve the manganese catalyst in both the oxidation of the alcohol to an aldehyde and the subsequent aldol (B89426) condensation to form the C=C double bond. hbni.ac.in This transformation is facilitated by metal-ligand cooperation, where the pincer ligand actively participates in the catalytic cycle through aromatization-dearomatization steps. hbni.ac.in

While direct alkenylation of this compound using this specific methodology has not been detailed, the established reactivity for aryl amides suggests its potential as a substrate. hbni.ac.in The acetamido group within the molecule could undergo similar α-alkenylation reactions. Furthermore, manganese pincer catalysts have been successfully employed for the alkenylation of phosphine oxides with alcohols and for the sequential C–H and C–C/C–Het bond activation to produce complex molecules like allylic alcohols and functionalized cyclopentenes. hbni.ac.inresearchgate.net

| Reaction Type | Substrate Class | Coupling Partner | Key Features | Potential Relevance to this compound |

|---|---|---|---|---|

| α-Alkenylation of Amides | Aryl amides | Primary alcohols | Atom-economical; liberates H₂O and H₂; metal-ligand cooperation. hbni.ac.in | The acetamido group could potentially undergo α-alkenylation. |

| Alkenylation of Phosphine Oxides | Methyldiphenylphosphine oxide | Arylmethyl alcohols | Forms trans-alkenylphosphine oxides exclusively. hbni.ac.in | Demonstrates the versatility of Mn-pincer catalysts for C=C bond formation. |

| Alkenyl C-H Activation | Various arenes | Alkenes | Enables synthesis of complex structures like allylated arenes. researchgate.net | The phenyl group could be a target for direct C-H alkenylation. |

Platinum Single-Atom Catalysis

Single-atom catalysis represents a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. researchgate.netrsc.org This approach maximizes atomic efficiency and often leads to unique catalytic activities and selectivities not observed in their nanoparticle counterparts. researchgate.net Platinum single-atom catalysts (Pt-SACs) have garnered significant attention for their potential in various chemical transformations, including the challenging functionalization of C-H bonds. researchgate.netnih.gov

The catalytic performance of Pt-SACs is highly dependent on the coordination environment of the platinum atom, including its interaction with the support material (e.g., oxides, nitrides) and surrounding atoms (e.g., O, N, Cl). researchgate.netrsc.org These interactions modulate the electronic properties of the platinum center, influencing its ability to activate substrates. researchgate.net Techniques such as X-ray absorption spectroscopy (XAS) and high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) are crucial for characterizing the precise structure of these catalysts. rsc.org

In the context of C-H functionalization, platinum complexes are known to activate C-H bonds in aromatic compounds. researchgate.netnih.gov Pt-SACs offer a promising avenue to enhance these reactions, potentially enabling transformations under milder conditions with higher efficiency. While specific studies on the application of Pt-SACs to this compound are not yet prevalent, the principles of platinum-catalyzed C-H functionalization are applicable. morressier.com The phenyl group of the molecule would be the primary target for such a transformation, where the single platinum atom could catalyze the cleavage of an aromatic C-H bond, paving the way for subsequent C-C or C-heteroatom bond formation. researchgate.net The high activity and unique selectivity of Pt-SACs could offer a powerful tool for the precise modification of this and similar aromatic structures. researchgate.net

C–H Functionalization Strategies with Directing Groups

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing step economy. youtube.com A key challenge is achieving regioselectivity, which is often addressed by using directing groups. youtube.com These functional groups, inherent to or installed on a substrate, coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, typically in the ortho position. youtube.comnih.gov

The structure of this compound contains two potential directing groups: the amide and the carboxylic acid. youtube.com Both functionalities are widely used to direct transition metal-catalyzed C-H activation on aromatic rings. nih.govrsc.orgsioc-journal.cn The metal catalyst, commonly palladium, rhodium, or copper, forms a chelate with the directing group, leading to the formation of a metallacyclic intermediate that facilitates the selective cleavage of a proximal C-H bond on the phenyl ring. nih.govrsc.org

Regioselective Ortho-C–H Activation

The amide and carboxylic acid groups in this compound are excellent candidates for directing ortho-C–H activation of the phenyl ring. The general mechanism involves the coordination of the heteroatom (oxygen or nitrogen) of the directing group to the metal center. This brings the catalyst into the spatial vicinity of one of the ortho C-H bonds, enabling its selective activation over the more distant meta and para C-H bonds.

For example, palladium-catalyzed ortho-arylation of benzoic acids has been well-established, where the carboxylate group directs the functionalization. rsc.org Similarly, amide groups are highly effective directing groups for a variety of C-H functionalization reactions, including arylation, alkylation, and halogenation. youtube.comnih.gov In the case of this compound, either the acetamido group or the carboxylic acid could serve as the directing anchor, guiding a metal catalyst to functionalize the C2' and C6' positions of the phenyl ring.

Traceless Directing Group Applications

The strategy involves two key steps: first, the carboxylic acid directs the ortho-functionalization of the aromatic ring, and second, the carboxyl group itself is cleaved and replaced with a hydrogen atom. semanticscholar.org This dual role of the carboxyl group as both a directing and a leaving group provides a powerful method for synthesizing substituted aromatic compounds that would be difficult to access otherwise. sioc-journal.cn In the context of this compound, the carboxylic acid moiety could first direct the ortho-functionalization of the phenyl ring and subsequently be removed, yielding a selectively substituted derivative of 3-acetamido-3-phenylpropene.

Organometallic Complexation Chemistry

The carboxylic acid functionality of this compound serves as an effective ligand for a variety of metal ions, leading to the formation of stable organometallic complexes. This is particularly well-documented in its reactions with organotin(IV) compounds.

Formation of Organotin(IV) Complexes and Coordination Studies

This compound readily reacts with organotin(IV) oxides, hydroxides, or halides to form organotin(IV) carboxylates. nih.govorientjchem.org These reactions typically proceed via condensation with organotin(IV) oxides or hydroxides, with the azeotropic removal of water, or via salt metathesis with organotin(IV) halides. orientjchem.org The resulting complexes have general formulas such as R₂SnL₂ and R₃SnL (where R = alkyl or aryl, and L = the deprotonated carboxylate ligand). nih.gov

The coordination chemistry of these complexes is diverse and has been extensively studied using various spectroscopic and diffraction techniques. nih.govnih.govdntb.gov.ua The difference (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the carboxylate group in the FT-IR spectrum is a powerful diagnostic tool. A Δν value less than 200 cm⁻¹ typically indicates a bidentate coordination mode (chelating or bridging), while a value greater than 200 cm⁻¹ suggests a monodentate coordination. nih.gov

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed structural information in solution. nih.govnih.gov The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number of the tin atom. nih.gov Generally, an upfield shift in the ¹¹⁹Sn signal corresponds to an increase in the coordination number. nih.gov For example, four-coordinate triorganotin(IV) complexes (R₃SnL) often exhibit trigonal bipyramidal geometries, while diorganotin(IV) derivatives (R₂SnL₂) can adopt five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries, which may exist as monomers or polymeric structures in the solid state. nih.govnih.gov

| Complex Type | General Formula | Typical Coordination Number | Common Geometry | Typical ¹¹⁹Sn NMR Shift Range (ppm) | Coordination Mode (FT-IR) |

|---|---|---|---|---|---|

| Triorganotin(IV) | R₃SnL | 4 or 5 | Tetrahedral or Trigonal Bipyramidal nih.gov | +25 to -329 nih.gov | Monodentate or Bridging Bidentate |

| Diorganotin(IV) | R₂SnL₂ | 5 or 6 | Trigonal Bipyramidal or Octahedral nih.gov | Shift increases with coordination number nih.gov | Chelating or Bridging Bidentate nih.gov |

Coordination with Other Metal Centers

The coordination chemistry of this compound with various metal centers, other than those previously discussed, is a niche area of study. While extensive research on this specific ligand is limited, its structural features—a carboxylate group, an amide moiety, and a carbon-carbon double bond—suggest a versatile coordination behavior. The potential for this molecule to act as a ligand in the formation of metal complexes can be inferred from the well-established coordination chemistry of related compounds, such as other acrylic acid derivatives and cinnamic acids.

The primary sites for coordination on the this compound molecule are the oxygen atoms of the carboxylate group and the amide oxygen. The carboxylate group can coordinate to a metal center in several ways: as a monodentate ligand, where only one of the oxygen atoms binds to the metal; as a bidentate chelating ligand, where both oxygen atoms bind to the same metal center to form a stable ring; or as a bridging ligand, where the carboxylate group links two or more metal centers.

The amide group also presents a potential coordination site, primarily through the carbonyl oxygen. The nitrogen atom of the amide is generally a weaker donor, especially when adjacent to a carbonyl group. The coordination of the amide oxygen can lead to the formation of chelate rings if the carboxylate group is also involved in binding to the same metal center.

Furthermore, the phenyl ring and the acrylic double bond could, in theory, participate in π-bonding with suitable metal centers, although this is less common for the main group and first-row transition metals and typically requires specific electronic properties of the metal.

Studies on related molecules, such as cinnamic acid and its derivatives, have shown the formation of metal complexes with various transition metals. For instance, platinum(IV) complexes incorporating cinnamate (B1238496) ligands have been synthesized and characterized. mdpi.com These complexes demonstrate the ability of the carboxylate group of a phenylacrylic acid derivative to coordinate effectively with a metal center.

In the absence of specific experimental data for this compound, a summary of potential and observed coordination modes for structurally similar ligands is presented below. This table is intended to be illustrative of the possible coordination chemistry of the title compound.

| Metal Center (Example) | Ligand Type | Potential Coordination Mode(s) of this compound |

| Platinum(IV) | Cinnamic Acid Derivatives | Monodentate or bidentate coordination through the carboxylate group. |

| Copper(II) | Picolinic Acid | Bidentate chelation involving the carboxylate oxygen and another donor atom (e.g., amide oxygen). |

| Rhodium(I) / Palladium(II) | Olefins | π-coordination of the acrylic double bond. |

| Various Transition Metals | Carboxylic Acids | Bridging coordination of the carboxylate group, leading to polynuclear complexes. |

It is important to note that the actual coordination behavior of this compound with any given metal will depend on a variety of factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands in the coordination sphere. Further experimental investigation is necessary to fully elucidate the coordination chemistry of this particular ligand.

Mechanistic Investigations of Reactions Involving 3 Acetamido 3 Phenylacrylic Acid

Elucidation of Catalytic Cycle Pathways

The catalytic cycle for the hydrogenation of enamides like 3-acetamido-3-phenylacrylic acid derivatives is a sequence of fundamental organometallic steps. While several pathways have been proposed, the most widely accepted for rhodium(I) catalysts involves an "unsaturated" pathway where the substrate coordinates to the metal before the activation of hydrogen.

The catalytic cycle in rhodium-promoted hydrogenations is fundamentally defined by oxidative addition and reductive elimination steps. nih.gov In these processes, the metal center cycles between two oxidation states, typically Rh(I) and Rh(III).

The generally accepted mechanism begins with the coordination of the prochiral enamide to a Rh(I) complex, which is stabilized by chiral ligands. This is followed by the oxidative addition of molecular hydrogen (H₂) to the Rh(I) center, forming a Rh(III) dihydride intermediate. lookchem.com This step is crucial as it activates the H-H bond. The reaction sequence concludes with the transfer of the two hydride ligands to the carbon-carbon double bond of the substrate and the subsequent reductive elimination of the saturated product. nih.govresearchgate.net This final step regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org The entire process can be viewed as a redox cycle involving a Rh(I)-Rh(III) couple. researchgate.net A similar oxidative addition/reductive elimination framework is proposed for the rhodium-catalyzed hydrosilylation of enamides. acs.org

Migratory insertion is a fundamental step in many catalytic reactions, including hydrogenation. numberanalytics.com In the context of the asymmetric hydrogenation of this compound derivatives, this step involves the insertion of the alkene C=C bond into a metal-hydride (M-H) bond of the Rh(III) dihydride intermediate. wikipedia.org This process typically occurs via a four-centered transition state where the metal, the hydride, and the two carbons of the double bond are coplanar. openochem.org

Alternative mechanisms have also been considered. In some cobalt-catalyzed hydrogenations of enamides, a proposed pathway involves an oxidative hydride transfer to the β-carbon of the enamide. acs.org In certain systems, particularly those involving ruthenium, the hydrogenation can occur via the heterolytic splitting of dihydrogen, followed by the attack of a hydride from a metal-dihydride complex onto the substrate. scholaris.ca This highlights that while the oxidative addition-reductive elimination cycle is common, the precise nature of the hydride transfer steps can vary depending on the metal and reaction conditions.

Role of Catalysts and Ligands in Reaction Selectivity

The choice of metal catalyst and, crucially, the structure of the ancillary ligands are the primary determinants of selectivity in the asymmetric hydrogenation of this compound.

The high degree of enantioselectivity achieved in the hydrogenation of this compound and its esters is almost exclusively due to the use of chiral ligands, most commonly chiral diphosphines, bound to the metal center (typically rhodium). researchgate.net These ligands create a chiral pocket around the metal, forcing the prochiral substrate to coordinate in a specific orientation. This controlled coordination ensures that hydrogen is delivered preferentially to one of the two enantiofaces of the double bond.

A wide variety of chiral ligands have been developed and shown to be highly effective. Landmark ligands such as DIPAMP and the DuPHOS family have been joined by numerous others, including phosphoramidites and phosphites. scispace.com For instance, a library of binol-derived chiral monophosphites known as PhthalaPhos has been screened for the rhodium-catalyzed hydrogenation of methyl (Z)-2-acetamido cinnamate (B1238496), with several ligands affording enantiomeric excesses (ee) greater than 94%. nih.gov Computational studies suggest that interactions, such as hydrogen bonding between the ligand and substrate, can help orient the substrate, further enhancing stereoselectivity. nih.gov The success of these catalytic systems has made asymmetric hydrogenation a premier method for synthesizing enantiomerically pure compounds.

Table 1: Enantioselectivity in the Rh-Catalyzed Hydrogenation of (Z)-Methyl 2-acetamidocinnamate with Various Chiral Ligands

| Ligand | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| PhthalaPhos (various) | Toluene | >94% (for 6 ligands) | nih.gov |

| Monodentate Phosphoramidite (B1245037) | CH₂Cl₂ | 95% | scispace.com |

| Monodentate Phosphoramidite | EtOAc | 97% (at 60 bar) | scispace.com |

This table is interactive and showcases data on the effectiveness of different chiral ligands.

An alternative mechanistic paradigm to the classic oxidative addition pathway is metal-ligand bifunctional catalysis. In this model, the ligand is not merely a passive scaffold creating a chiral environment but actively participates in the bond-making and bond-breaking steps of the catalytic cycle.

The archetypal example is the asymmetric hydrogenation of ketones by certain chiral Ru(II) complexes. nih.govresearchgate.net In this mechanism, the reduction occurs without direct coordination of the ketone's C=O group to the metal. Instead, a trans-RuH₂ species is formed, and the reaction proceeds through a six-membered pericyclic transition state where a hydride (H⁻) is delivered from the ruthenium center while a proton (H⁺) is simultaneously transferred from an amine (N-H) group on the chiral ligand. nih.gov This concerted outer-sphere mechanism is highly efficient. scholaris.ca More recent studies on iron-based catalysts for asymmetric hydrogenation have also been designed around this principle, where a bifunctional H-Fe-NH unit leads to exceptional catalyst activity due to a low energy barrier for dihydrogen transfer. nih.gov This concept of the ligand playing a chemically active, non-innocent role represents a distinct and powerful strategy in catalyst design. lanl.gov

Synergistic Catalysis in Multicatalyst Systems

Synergistic catalysis, a strategy where multiple catalysts work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalyst, has emerged as a powerful tool in modern organic synthesis. asymmetricorganocatalysis.comcolab.wsscispace.comrug.nlrsc.orgresearchgate.netsemanticscholar.org In the context of reactions involving this compound, synergistic catalysis can be employed to control stereoselectivity, enhance reaction rates, and enable transformations under mild conditions.

A prominent example of a reaction where synergistic catalysis could be applied to this compound is in asymmetric hydrogenation. The asymmetric hydrogenation of enamides, a class of compounds to which this compound belongs, is a well-established method for the synthesis of chiral amino acids. acs.orguit.norsc.orgnih.gov Typically, this transformation is catalyzed by a chiral transition metal complex, such as those based on rhodium or iridium. acs.orgrsc.orgacs.org

In a multicatalyst system for the asymmetric hydrogenation of this compound, a chiral transition metal catalyst could be paired with a second catalyst that facilitates a key step in the catalytic cycle. For instance, a Lewis acid or a Brønsted acid could act as a co-catalyst. The role of the acid co-catalyst could be to activate the substrate by coordinating to the carbonyl group of the acetamido moiety, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydride from the metal catalyst. This cooperative activation would be a form of synergistic catalysis.

The table below illustrates a hypothetical dual catalyst system for the asymmetric hydrogenation of this compound, outlining the role of each catalytic component.

| Catalyst Component | Proposed Role in the Catalytic Cycle | Potential Effect on the Reaction |

| Chiral Rhodium-Bisphosphine Complex | Binds the substrate and molecular hydrogen; facilitates the stereoselective transfer of hydrogen to the double bond. | Controls the enantioselectivity of the product. |

| Lewis Acid (e.g., Sc(OTf)₃) | Coordinates to the carbonyl oxygen of the acetamido group. | Enhances the substrate's reactivity towards hydrogenation, potentially increasing the reaction rate. |

| Brønsted Acid (e.g., Phosphoric Acid) | Protonates the amide group or interacts via hydrogen bonding. | Can influence the conformational preference of the substrate-catalyst complex, thereby affecting stereoselectivity. |

This synergistic approach, combining a transition metal catalyst with an organocatalyst or another metal complex, allows for a finer tuning of the reaction's outcome. The development of such multicatalyst systems is a frontier in chemical research, promising more efficient and selective synthetic routes to valuable chiral compounds derived from this compound.

Kinetic and Thermodynamic Aspects of Transformations

Understanding the kinetic and thermodynamic parameters of a chemical reaction is fundamental to its practical application and optimization. For transformations involving this compound, such as its asymmetric hydrogenation, these aspects dictate the reaction rate, the position of the equilibrium, and the feasibility of the catalytic cycle.

A simplified kinetic profile for the hydrogenation of this compound can be represented by a rate law that depends on the concentrations of the substrate, the catalyst, and hydrogen. For instance, a plausible rate equation could be:

Rate = k[Catalyst]a[Substrate]b[H₂]c

where k is the rate constant, and a, b, and c are the reaction orders with respect to the catalyst, substrate, and hydrogen, respectively. Experimental determination of these orders would provide insight into the mechanism.

The following table provides a hypothetical set of kinetic and thermodynamic parameters for the hydrogenation of this compound, based on data for similar transformations.

| Parameter | Description | Hypothetical Value | Significance |

| Rate Constant (k) | A measure of the reaction rate at a given temperature. | 1.5 x 10⁻² L mol⁻¹ s⁻¹ at 298 K | A larger value indicates a faster reaction. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 55 kJ/mol | A lower activation energy leads to a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | -120 kJ/mol | A negative value indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. | -150 J mol⁻¹ K⁻¹ | A negative value indicates an increase in order. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | -75.3 kJ/mol at 298 K | A negative value indicates a spontaneous reaction. |

These parameters are crucial for chemical engineers and chemists to design and scale up the production of N-acetylphenylalanine and its derivatives. For example, the exothermic nature of the reaction requires efficient heat removal in a large-scale reactor to maintain a constant temperature and ensure consistent product quality and stereoselectivity.

Spectroscopic Characterization and Structural Elucidation in Research of 3 Acetamido 3 Phenylacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-acetamido-3-phenylacrylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural elucidation.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of a related compound, α-acetamidocinnamic acid, distinct signals corresponding to different protons are observed. acs.org For instance, the spectrum recorded in deuterated methanol (B129727) (CD₃OD) shows signals for the aromatic protons of the phenyl group, the vinyl proton, the amide proton, and the methyl protons of the acetamido group. acs.org

The aromatic protons typically appear as a multiplet in the region of δ 7.3-7.6 ppm. acs.org The vinyl proton, which is part of the acrylic acid moiety, gives a singlet at approximately δ 7.48 ppm. acs.org The amide (NH) proton also appears as a singlet around the same region. acs.org The methyl protons of the acetyl group are characteristically found further upfield, presenting as a sharp singlet at about δ 2.10 ppm. acs.org

Table 1: ¹H NMR Spectral Data for a Related Compound, α-Acetamidocinnamic Acid

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (o-H) | 7.57 | dd |

| Aromatic (m-H, p-H) | 7.38 | m |

| Vinyl (CH=) | 7.48 | s |

| Amide (NH) | 7.48 | s |

| Methyl (CH₃) | 2.10 | s |

Data obtained in CD₃OD. acs.org

Carbon (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its bonding environment.

The carbonyl carbons of the carboxylic acid and the amide group are typically found in the most downfield region of the spectrum. For instance, in a similar structure, the carbonyl carbon of a carboxylic acid group appears around δ 177.76 ppm. researchgate.net The carbons of the phenyl ring resonate in the aromatic region, generally between δ 125 and 143 ppm. rsc.org The olefinic carbons of the C=C double bond also appear in this region. The methyl carbon of the acetamido group is found at a much higher field.

Table 2: Representative ¹³C NMR Spectral Data for Similar Structural Motifs

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~177 |

| Amide (C=O) | ~168 |

| Aromatic/Olefinic (C) | 124-143 |

| Methyl (CH₃) | ~21 |

Data compiled from related structures. acs.orgresearchgate.netrsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. scielo.br

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to confirm the connectivity within the phenyl ring and potentially between the vinyl proton and any coupled protons. scielo.br

An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. scielo.br This is particularly useful for connecting the different fragments of the molecule. For example, it can confirm the connection of the phenyl ring to the acrylic acid backbone and the position of the acetamido group by showing correlations between the respective protons and carbons. scielo.br The structural determination of complex molecules often relies heavily on the analysis of such 2D NMR data. scielo.br

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying the characteristic functional groups within a molecule. nih.gov The infrared spectrum of this compound would be expected to show distinct absorption bands corresponding to its various functional moieties.

The O-H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3400-2300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1680 cm⁻¹. docbrown.info The C=O stretch of the amide group (Amide I band) would likely appear in a similar region. The N-H stretching vibration of the amide group usually appears around 3300 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring would be observed in the 1630-1450 cm⁻¹ region. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule and serves as a "fingerprint" for its identification. docbrown.info

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3400-2300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1680 |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1660 |

| Alkene/Aromatic | C=C Stretch | 1630-1450 |

| Aromatic | C-H Bending (out-of-plane) | 900-675 |

Data based on characteristic infrared group frequencies. docbrown.inforesearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be particularly useful for observing the C=C stretching vibrations of the phenyl ring and the acrylic acid backbone, which often give strong Raman signals. researchgate.netpsu.edu

In studies of similar molecules like 3-phenylpropionic acid and trans-cinnamic acid, Surface-Enhanced Raman Scattering (SERS) has been employed to enhance the Raman signal and study the molecule's interaction with metal surfaces. researchgate.netpsu.edu Such techniques could potentially be applied to this compound to gain further insights into its vibrational properties and surface chemistry. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₁NO₃, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with the experimentally determined value from HRMS. The ability of HRMS to provide exact mass measurements is a critical component in the characterization of new molecules and for confirming the identity of known compounds with a high degree of confidence. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Average Mass | 205.213 Da |

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a "molecular fingerprint".

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of α-Acetamidocinnamic Acid

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 43 | 100 | [CH₃CO]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 115 | 30 | [C₉H₇O]⁺ (Loss of acetamide) |

| 162 | 80 | [M - COOH]⁺ |

| 205 | 40 | [M]⁺ (Molecular Ion) |

Data interpreted from the NIST WebBook mass spectrum of α-Acetamidocinnamic acid. nist.gov

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.